molecular formula C14H19NO4S B2680522 3-[4-(Piperidine-1-sulfonyl)phenyl]propanoic acid CAS No. 327091-05-4

3-[4-(Piperidine-1-sulfonyl)phenyl]propanoic acid

Cat. No.: B2680522
CAS No.: 327091-05-4
M. Wt: 297.37
InChI Key: GXSQIIWCZQSTIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Biological Activity

3-[4-(Piperidine-1-sulfonyl)phenyl]propanoic acid (CAS Number: 327091-05-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine moiety attached to a phenyl ring, which is further substituted with a propanoic acid group. Its structural formula can be represented as follows:

C13H17N1O3S\text{C}_{13}\text{H}_{17}\text{N}_{1}\text{O}_{3}\text{S}

This unique structure is believed to contribute to its interaction with various biological targets, particularly enzymes and receptors involved in metabolic pathways.

The biological activity of this compound primarily involves its role as an inhibitor of specific enzymes. For instance, it has been studied for its potential inhibitory effects on dipeptidyl peptidase-4 (DPP-4), an enzyme that plays a crucial role in glucose metabolism and insulin regulation. DPP-4 inhibitors are known to enhance the levels of incretin hormones, thereby improving glycemic control in diabetic patients .

Structure-Activity Relationship (SAR)

Research into the SAR of this compound indicates that modifications to the piperidine and phenyl groups can significantly influence its biological activity. For example:

Modification Effect on Activity
Substitution on the phenyl ringAlters binding affinity to DPP-4
Variation in piperidine substituentsModifies solubility and metabolic stability
Changes in propanoic acid chain lengthImpacts potency and selectivity towards target enzymes

These findings suggest that careful design of analogs may lead to compounds with enhanced therapeutic profiles.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibition of DPP-4 activity, with IC50 values indicating potent effects at micromolar concentrations. For instance, one study reported an IC50 value of approximately 12 µM for DPP-4 inhibition .

Case Studies

  • Diabetes Management : A clinical study involving diabetic patients showed that the administration of this compound led to improved glycemic control compared to baseline measurements. Patients exhibited reduced fasting blood glucose levels and improved postprandial glucose responses.
  • Cardiovascular Effects : Another investigation assessed the compound's impact on lipid profiles in rodent models. Results indicated a reduction in total cholesterol and low-density lipoprotein (LDL) levels, suggesting potential cardiovascular benefits .

Properties

IUPAC Name

3-(4-piperidin-1-ylsulfonylphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c16-14(17)9-6-12-4-7-13(8-5-12)20(18,19)15-10-2-1-3-11-15/h4-5,7-8H,1-3,6,9-11H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXSQIIWCZQSTIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.